Cas no 30489-04-4 (5,12-Naphthacenedione,8-[(acetyloxy)acetyl]-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)- (9CI))

5,12-Naphthacenedione,8-[(acetyloxy)acetyl]-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)- (9CI) structure
30489-04-4 structure
Product name:5,12-Naphthacenedione,8-[(acetyloxy)acetyl]-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)- (9CI)
CAS No:30489-04-4
MF:C29H31NO12
MW:585.55594
CID:317401
PubChem ID:160189

5,12-Naphthacenedione,8-[(acetyloxy)acetyl]-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,8-[(acetyloxy)acetyl]-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)- (9CI)
    • 5,12-Naphthacenedione, 8-((acetyloxy)acetyl)-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
    • 5,12-Naphthacenedione,8-[(acetyloxy)acetyl]-10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,1
    • 2-{4-[(3-Amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl}-2-oxoethyl acetate
    • [2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] acetate
    • DTXSID50952808
    • 30489-04-4
    • 14-O-Acetyldoxorubicin
    • Inchi: InChI=1S/C29H31NO12/c1-11-24(33)15(30)7-19(41-11)42-17-9-29(38,18(32)10-40-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3
    • InChI Key: BLBUCDKAANQBPH-UHFFFAOYSA-N
    • SMILES: CC(OCC(C1(CC(OC2CC(N)C(O)C(C)O2)C2C(=C3C(=O)C4C(=CC=CC=4C(=O)C3=C(O)C=2C1)OC)O)O)=O)=O

Computed Properties

  • Exact Mass: 585.18462542g/mol
  • Monoisotopic Mass: 585.18462542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 7
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 212Ų
  • XLogP3: 1.3

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